molecular formula C8H16N4 B1475922 3-Azido-1-isopentylazetidine CAS No. 2098078-56-7

3-Azido-1-isopentylazetidine

Cat. No. B1475922
CAS RN: 2098078-56-7
M. Wt: 168.24 g/mol
InChI Key: RQWFBXUPUXJWDC-UHFFFAOYSA-N
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Description

3-Azido-1-isopentylazetidine is a chemical compound with the molecular formula C8H16N4. Its molecular weight is 168.24 g/mol .


Synthesis Analysis

The synthesis of azetidines, such as this compound, has been a topic of research. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azide group. The azide group is known to exhibit unique electronic properties, which can influence the overall reactivity and stability of the molecule .


Chemical Reactions Analysis

Azetidines, including this compound, are known for their reactivity, which is driven by the considerable ring strain inherent in these four-membered heterocycles . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Safety and Hazards

Azides, including 3-Azido-1-isopentylazetidine, are known to be potentially hazardous due to their reactivity and instability. They can form hydrazoic acid, which is both acutely toxic and a powerful explosive . Therefore, handling of azides requires appropriate safety measures .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The synthesis and reactivity of azetidines have been the focus of recent research, with new synthetic strategies being developed . Future research will likely continue to explore the unique properties and potential applications of azetidines, including 3-Azido-1-isopentylazetidine .

properties

IUPAC Name

3-azido-1-(3-methylbutyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-7(2)3-4-12-5-8(6-12)10-11-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWFBXUPUXJWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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